molecular formula C17H10BrFN2O4 B2606288 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 477856-89-6

5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B2606288
CAS No.: 477856-89-6
M. Wt: 405.179
InChI Key: TWOSVNVVRBYLFE-UHFFFAOYSA-N
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Description

5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a barbiturate derivative featuring a substituted benzylidene group attached to a 1,3-diazinane-2,4,6-trione core. Its structure includes a 4-bromo-2-fluorophenoxy substituent on the phenyl ring, which is conjugated to the diazinane-trione system via a methylidene bridge.

Properties

IUPAC Name

5-[[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2O4/c18-10-5-6-14(12(19)8-10)25-13-4-2-1-3-9(13)7-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOSVNVVRBYLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromo-2-fluorophenol with a suitable benzylidene precursor under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Mechanism of Action

The mechanism of action of 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromo and fluoro substituents play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the aromatic ring and the diazinane core. Key comparisons include:

Compound Name Substituents on Aromatic Ring Diazinane Core Modifications Key Properties/Applications Evidence Source
5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-diphenyl-diazinane-2,4,6-trione 2-Bromo-4,5-dimethoxy 1,3-Diphenyl Increased lipophilicity
5-(3,4-Dimethoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6-trione 3,4-Dimethoxy 1,3-Diphenyl Potential CNS activity
5-(Indol-3-ylmethylene)-1,3-dimethyl-diazinane-2,4,6-trione Indole 1,3-Dimethyl Enhanced π-π stacking interactions
Narcobarbital (5-(2-Bromoprop-2-enyl)-1-methyl-5-propan-2-yl-diazinane-2,4,6-trione) 2-Bromoallyl, isopropyl 1-Methyl Sedative/hypnotic agent
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-diazinane-2,4,6-trione 4-Ethoxy 1,3-Bis(3-methylphenyl) Altered solubility profile

Key Observations:

  • Electron-Withdrawing vs.
  • Aromatic Ring Diversity: Substitution with heterocycles (e.g., indole in ) may improve binding to proteins via hydrogen bonding, whereas halogenated aromatics (e.g., bromo/fluoro) could enhance membrane permeability due to increased lipophilicity .
  • Core Modifications: 1,3-Dimethyl or diphenyl groups on the diazinane ring influence steric bulk and metabolic stability. For example, Narcobarbital’s 1-methyl group correlates with its historical use as a short-acting sedative .

Physicochemical Properties

  • Melting Points: Brominated analogs (e.g., Narcobarbital) typically exhibit higher melting points (>160°C) compared to methoxy-substituted derivatives (~150°C), reflecting stronger intermolecular halogen bonding .
  • Solubility: The target compound’s bromo and fluoro groups likely reduce aqueous solubility relative to methoxy or hydroxy-substituted analogs, as seen in comparisons with 5-(4-methoxyphenyl)-diazinane-trione derivatives .

Biological Activity

The compound 5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione (CAS No. 477856-98-7) is a synthetic organic molecule with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H14BrFN2O4
  • Molar Mass : 433.23 g/mol
  • CAS Number : 477856-98-7

Structural Representation

The compound features a diazinane core with a bromo-fluorinated phenoxy group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H14BrFN2O4
Molar Mass433.23 g/mol
CAS Number477856-98-7

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit various pharmacological activities:

  • Anticonvulsant Activity : Related compounds have shown significant anticonvulsant effects in models such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. This activity is believed to be mediated through interactions with benzodiazepine receptors and other mechanisms .
  • Analgesic Properties : Studies on similar oxazolones demonstrate analgesic effects assessed through writhing and hot plate tests. These compounds were evaluated for their ability to inhibit pain pathways, suggesting potential applications in pain management .
  • Cytotoxicity : Preliminary assessments indicate low toxicity in animal models, with no significant adverse histopathological findings after administration of related compounds .

While specific mechanisms for This compound are yet to be fully elucidated, it is theorized that the compound may exert its effects through:

  • Modulation of neurotransmitter systems.
  • Interaction with specific molecular targets involved in pain and inflammation.

Molecular docking studies have been employed to predict binding affinities against targets such as COX-2, which is relevant for anti-inflammatory activity .

Study 1: Anticonvulsant Activity Assessment

In a study evaluating the anticonvulsant properties of structurally related compounds, it was found that certain derivatives exhibited notable efficacy in reducing seizure frequency in PTZ models. The underlying mechanism was linked to GABAergic modulation .

Study 2: Analgesic Activity Evaluation

A comprehensive analysis of new oxazolones revealed that compounds containing similar structural motifs demonstrated significant analgesic effects in both the writhing test and hot plate test. The most effective compound was identified through comparative studies against standard analgesics like diclofenac .

Study 3: Toxicity and Safety Profile

An acute toxicity study conducted according to OECD guidelines assessed the safety profile of related compounds. Results indicated no lethal effects at tested doses, supporting the potential for therapeutic use without significant adverse effects .

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